6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the chromeno[8,7-e][1,3]oxazin-2-one core, followed by the introduction of the ethyl, phenyl, and trimethoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, 6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Imidazole derivatives
- Coumarin derivatives
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C29H29NO6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
6-ethyl-4-phenyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C29H29NO6/c1-5-19-13-22-21(20-9-7-6-8-10-20)14-26(31)36-28(22)23-16-30(17-35-27(19)23)15-18-11-24(32-2)29(34-4)25(12-18)33-3/h6-14H,5,15-17H2,1-4H3 |
InChI Key |
AKFQFFJYBBEBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=C1OCN(C3)CC4=CC(=C(C(=C4)OC)OC)OC)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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